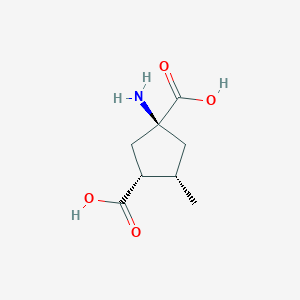
1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the carboxylic acid position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester can be synthesized through various methods. One common method involves the esterification of 5-bromo-1H-indole-3-carboxylic acid. The reaction typically involves the use of an alcohol (methanol) and an acid catalyst (such as sulfuric acid) to form the ester. Another method involves the reaction of 5-bromo-1H-indole with methyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-dione derivatives. Reduction reactions can convert the ester group to an alcohol.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indole-2,3-dione derivatives.
Reduction Reactions: Alcohol derivatives.
Ester Hydrolysis: 5-bromo-1H-indole-3-carboxylic acid.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The bromine atom and methyl ester group can also modulate the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Bromo-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl ester group.
1H-Indole-3-carboxylic acid, 5-bromo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester is unique due to the presence of both the bromine atom and the methyl ester group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The methyl ester group can affect the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
503616-85-1 |
|---|---|
Formule moléculaire |
C10H8BrNO2 |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
methyl 5-bromoindole-1-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)12-5-4-7-6-8(11)2-3-9(7)12/h2-6H,1H3 |
Clé InChI |
PMYKOZMGGWFXCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C=CC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


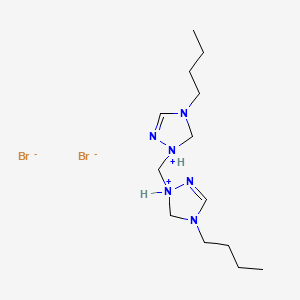
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
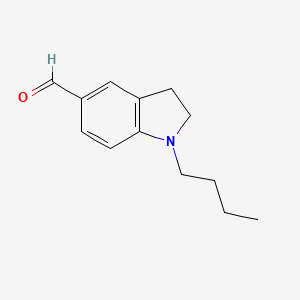

![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
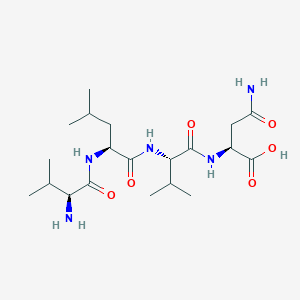
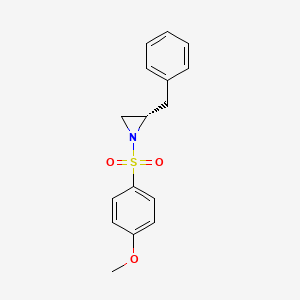
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
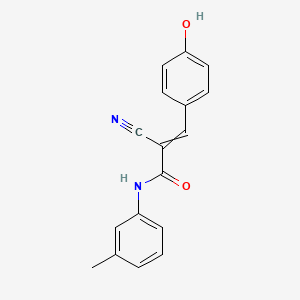

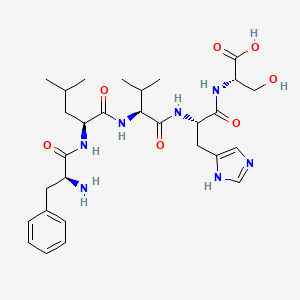
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)

